molecular formula C9H5ClFNO B3138726 6-chloro-5-fluoro-1H-indole-3-carbaldehyde CAS No. 467451-99-6

6-chloro-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B3138726
CAS No.: 467451-99-6
M. Wt: 197.59 g/mol
InChI Key: DSMXRCUWBYQGKP-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1H-indole-3-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in multicomponent reactions (MCRs) to produce complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H5ClFNO . The InChI code for this compound is 1S/C9H5ClFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including this compound, have been used in inherently sustainable multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 197.6 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Indoles

Indoles, including derivatives such as 6-chloro-5-fluoro-1H-indole-3-carbaldehyde, are pivotal in organic synthesis and medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) outlines the classification of indole synthesis strategies, highlighting the importance of indoles in developing new methods for organic synthesis. This framework for classifying indole syntheses aids in understanding the diverse synthetic approaches and their applications in creating complex molecular architectures, including those involving halogenated indoles (Taber & Tirunahari, 2011).

Fluorescence Imaging

The toxicity of organic fluorophores, including fluorinated indoles, has been reviewed with a focus on their applications in molecular imaging, particularly for in vivo cancer diagnosis (Alford et al., 2009). Although this compound is not specifically mentioned, the review underscores the broader context of using fluorinated compounds in biomedical imaging, highlighting the balance between their utility and potential toxicity (Alford et al., 2009).

Fluorinated Compounds in Material Science

Hird (2007) discusses the unique properties and applications of fluorinated liquid crystals, which include a variety of fluorinated organic compounds. While the review does not specifically address this compound, it provides insights into how fluorination affects the physical properties of organic compounds, potentially informing the material science applications of fluorinated indoles (Hird, 2007).

Environmental and Toxicological Considerations

A review on novel fluorinated alternatives to persistent organic pollutants (POPs) such as PFASs discusses the environmental and health risks associated with fluorinated compounds, including those related to fluorinated indoles (Wang et al., 2019). This research emphasizes the need for further toxicological studies to evaluate the safety of fluorinated alternatives, suggesting an area of research relevance for this compound (Wang et al., 2019).

Catalytic Applications

Palladium-catalyzed cascade reactions for annulative π-extension of indoles, including halogenated indoles, showcase the potential of these compounds in synthesizing carbazoles through C–H bond activation (Dinda et al., 2020). This illustrates a significant application in organic synthesis, where halogenated indoles could serve as precursors in complex catalytic transformations (Dinda et al., 2020).

Properties

IUPAC Name

6-chloro-5-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMXRCUWBYQGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257788
Record name 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467451-99-6
Record name 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467451-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

POCl3 (2.43 mL, 26.53 mmol) was added dropwise to N,N-dimethylformamide (15.0 mL) at −20° C. and stirred below −5° C. for one hour. A solution of 6-chloro-5-fluoroindole (3.0 g, 17.69 mmol) in dimethylformamide (5.0 mL) was added dropwise to the above reaction mixture at −20° C. The salt-ice bath was removed and the reaction mixture was warmed to 35° C., After one hour, the reaction was poured onto ice and basified by solid sodium bicarbonate and extracted with ethyl acetate. The combined organic layer was washed with water and then concentrated to give 6-chloro-5-fluoro-1H-indole-3-carbaldehyde (3.4 g, 97%) as a light brown solid. 1H NMR (500 MHz, CDCl3): δ 10.02 (s, 1 H), 8.10 (d, 1H, J=9.5 Hz), 7.87 (s, 1 H), 7.49 (d, 1H, J=5.5 Hz).
Name
Quantity
2.43 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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